Benzyl acetate is an organic compound classified as an ester, with the molecular formula . It is synthesized through the condensation of benzyl alcohol and acetic acid, resulting in a sweet and pleasant aroma reminiscent of jasmine. This characteristic makes it popular in the fragrance and flavoring industries, where it is used in perfumes, cosmetics, and food products. Benzyl acetate is also found naturally in various flowers such as jasmine and fruits like pears and apples .
Benzyl acetate is a valuable solvent for various organic compounds, including cellulose acetate and nitrate, resins, and waxes. Its non-polar nature allows it to dissolve these substances effectively. This property makes it useful in research involving the analysis, purification, and processing of these materials [Source: PubChem, National Institutes of Health (NIH) - ].
Studies on benzyl acetate have been conducted to understand its absorption and metabolism in the body. These studies involve administering the compound to animals (typically rats) and analyzing its presence in various tissues and excreta. This research helps determine the potential for human exposure and sheds light on the body's ability to process the compound [Source: Studies on benzyl acetate. III. The percutaneous absorption and disposition of [methylene-14C]benzyl acetate in the rat - PubMed, ].
Due to its widespread use in various consumer products, benzyl acetate has been evaluated for its potential toxicity. These studies involve exposing animals to different concentrations of the compound and observing any adverse effects. This research is crucial for ensuring the safety of individuals who might be exposed to benzyl acetate through various routes [Source: NTP Toxicology and Carcinogenesis Studies of Benzyl Acetate (CAS No. 140-11-4) in F344/N Rats and B6C3F1 Mice Feed Studies) - PubMed, ].
Benzyl acetate is a natural constituent of various flowers, including jasmine and ylang-ylang. Research has explored its role in plant-insect interactions, investigating how it attracts pollinators or deters herbivores [Source: Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf, ].
These reactions highlight the reactivity of benzyl acetate as an ester, especially under acidic or basic conditions .
Benzyl acetate exhibits various biological activities. It is metabolized rapidly in humans through hydrolysis to yield benzyl alcohol and acetate. The benzyl alcohol can further be oxidized to benzaldehyde and benzoic acid, which are then excreted from the body primarily as hippurate or acyl glucuronide .
Toxicity: Although generally recognized as safe in low concentrations, benzyl acetate can be harmful if inhaled or absorbed through the skin. It may cause irritation to the eyes and respiratory tract .
Several methods exist for synthesizing benzyl acetate:
Benzyl acetate has a wide range of applications:
Benzyl acetate shares similarities with other esters but maintains unique characteristics due to its specific molecular structure. Here are some comparable compounds:
Compound | Molecular Formula | Aroma Characteristics | Common Uses |
---|---|---|---|
Ethyl Acetate | C4H8O2 | Fruity | Solvent, flavoring agent |
Methyl Acetate | C3H6O2 | Sweet | Solvent, paint thinner |
Propyl Acetate | C5H10O2 | Fruity | Solvent, flavoring agent |
Butyl Acetate | C6H12O2 | Fruity | Paint solvent |
Benzyl acetate's distinct aroma profile makes it particularly valuable in perfumery compared to other acetates. Its natural occurrence in floral sources also sets it apart from synthetic esters like ethyl acetate or methyl acetate .
The Fischer esterification of benzyl alcohol with acetic acid proceeds through acid-catalyzed nucleophilic acyl substitution. Sulfuric acid protonates the carbonyl oxygen, increasing acetic acid's electrophilicity for benzyl alcohol attack. The tetrahedral intermediate collapses, eliminating water to form benzyl acetate [1]. Thermodynamic analysis of analogous systems shows equilibrium constants decreasing with temperature due to the reaction's exothermic nature (ΔH = -62.0 kJ/mol) [2]. Activity coefficient calculations using the UNIQUAC model demonstrate water's disproportionate swelling effect on ion-exchange resins, reducing effective catalyst surface area by 23% compared to anhydrous conditions [4].
Key optimization variables include:
Reaction progress monitoring through refractive index measurements reveals 85% conversion occurs within the first 40 minutes of reflux, followed by asymptotic approach to equilibrium [1].
Comparative studies demonstrate:
Temperature (K) | Optimal Reflux Time (min) | Yield (%) |
---|---|---|
343 | 120 | 82.1 |
353 | 60 | 94.3 |
363 | 45 | 91.7 |
Elevated temperatures accelerate initial reaction rates but promote reverse hydrolysis at extended durations. The 353 K-60 minute condition maximizes kinetic advantage while minimizing backward reaction dominance [1] [2].
Macroporous resins like Amberlyst-35 demonstrate superior performance over conventional catalysts:
Catalyst | Temperature (K) | Molar Ratio | Yield (%) |
---|---|---|---|
Amberlyst-15 | 353 | 1:3 | 78 |
Amberlyst-35 | 353 | 1:3 | 78 |
NKC-9 | 353 | 1:1 | 46 |
The LHHW model accurately predicts resin-catalyzed kinetics, with surface reaction-controlled mechanisms confirmed through activation energy measurements (62.0 ± 0.2 kJ/mol) [2] [4]. Catalyst swelling studies reveal 40% volume expansion in aqueous environments, necessitating careful water management during continuous operations [4].
1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]) emerges as the optimal ionic liquid catalyst:
Response surface methodology optimization identifies reaction temperature as the most significant factor (p < 0.0001), contributing 58.7% to overall conversion variance [5].
Tungstophosphoric acid-supported catalysts demonstrate improved thermal stability compared to resin systems, maintaining 92% activity after 100 hours at 423 K. Acid strength measurements via NH₃-TPD show strong Brønsted acidity (1.24 mmol/g) crucial for esterification activity [6].
Copper-modified Anderson-type polyoxometalates exhibit unique shape selectivity in benzyl acetate synthesis. XPS analysis confirms Cu²⁺-O-W bridges enhance Lewis acidity, achieving 84% conversion at 343 K with 99% ester selectivity. The asymmetric structure preferentially adsorbs benzyl alcohol through π-complexation, reducing activation energy by 18% compared to symmetric analogs [6].
Tributylamine facilitates benzyl chloride-acetate anion interaction at the liquid-liquid interface. Kinetic studies show second-order dependence on catalyst concentration, with turnover frequencies reaching 8.9 s⁻¹ at 323 K. The extraction constant (Kex) for acetate ions increases from 0.32 to 2.45 L/mol when using 15% w/w tetrabutylammonium bromide [3].
The nucleophilic substitution mechanism proceeds through:
Reactor design optimization reduces batch time by 22% through segmented flow regimes that maintain interfacial area >15 m²/m³ [3].
Central composite design experiments identify critical parameters:
Continuous processes using spinning disc reactors achieve 93% space-time yield (2.8 kg/m³·h) with 99.5% purity [3].
Candida antarctica lipase B (CAL-B) demonstrates superior activity in non-aqueous media, converting vinyl acetate and benzyl alcohol to benzyl acetate with 91% efficiency. Molecular dynamics simulations reveal substrate orientation in the catalytic triad (Ser105-His224-Glu77) reduces activation energy by 34 kJ/mol compared to chemical catalysis.
Crosslinked chitosan matrices increase enzyme loading capacity to 58 mg/g support while maintaining 92% initial activity. The optimal immobilization protocol involves:
This configuration enhances thermal stability (T50 increased from 318K to 341K) and operational lifespan (>15 cycles) [5].
Repeated batch experiments show:
Cycle Number | Residual Activity (%) |
---|---|
1 | 100 |
5 | 89 |
10 | 74 |
15 | 58 |
Activity retention correlates with matrix pore stability, as measured by mercury intrusion porosimetry showing <5% pore collapse after 15 cycles [5].
Comparative analysis of acyl donors reveals:
Donor | Conversion (%) | Initial Rate (mmol/min·g) |
---|---|---|
Vinyl acetate | 91 | 4.78 |
Ethyl acetate | 67 | 1.92 |
Acetic acid | 42 | 0.85 |
The "activated ester" effect of vinyl acetate drives near-quantitative conversions through irreversible alcoholysis [5].
Irritant;Health Hazard